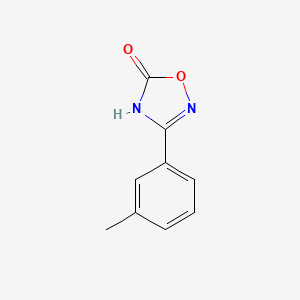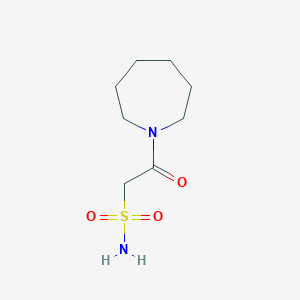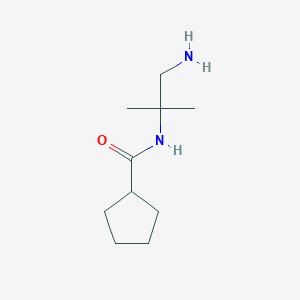
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a prop-2-en-1-yl group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane can be achieved through several methods:
Allylation of Cyclobutane: Starting with cyclobutane, an allylation reaction can introduce the prop-2-en-1-yl group.
Bromination: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include continuous flow reactors and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane can undergo various chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, or other strong bases.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Use in the production of polymers or other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Oxidation: The compound is oxidized by an oxidizing agent, leading to the formation of a carbonyl group.
Addition Reactions: The double bond in the prop-2-en-1-yl group reacts with an electrophile, leading to the addition of new atoms or groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(but-2-en-1-yl)cyclobutane: Similar structure but with a but-2-en-1-yl group instead of prop-2-en-1-yl.
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
Eigenschaften
Molekularformel |
C8H13Br |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-prop-2-enylcyclobutane |
InChI |
InChI=1S/C8H13Br/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-7H2 |
InChI-Schlüssel |
ZPXRGOCRUWQEHT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)

![Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13189625.png)



![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)


![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)

